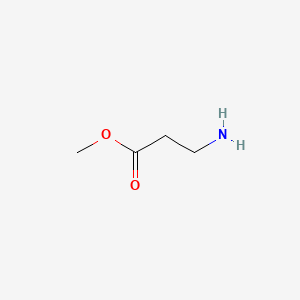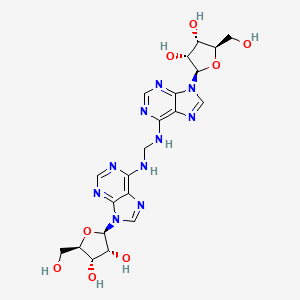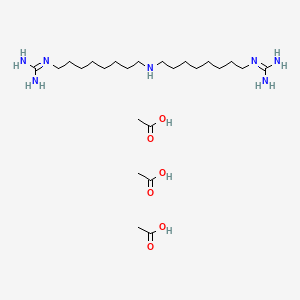
3,3'-ジチオプロピオンイミデートジヒドロクロリドジメチル
概要
説明
Dimethyl 3,3'-dithiopropionimidate dihydrochloride, also known as DTBP, is a chemical compound that is widely used in scientific research. It is a cross-linking reagent that is used to study the structure and function of proteins, nucleic acids, and other biomolecules. DTBP is a small molecule that can be easily synthesized and has a high degree of specificity for certain functional groups in biomolecules.
科学的研究の応用
架橋試薬
3,3'-ジチオプロピオンイミデートジヒドロクロリドジメチルは、架橋試薬としてよく使用されます . これは、異なる分子間に共有結合を形成することができ、分子間相互作用やさまざまな生物学的システムの構造の研究を可能にします .
遺伝子送達
この化合物は、グルタチオン感受性架橋ポリエチレンイミン遺伝子ベクターの合成に使用されてきました . これらのベクターは、遺伝性疾患を治療するための有望な分野である遺伝子治療において不可欠です .
ポリマー調製
3,3'-ジチオプロピオンイミデートジヒドロクロリドジメチルは、シクロデキストリン含有ポリマーの調製に使用されます . これらのポリマーは、薬物送達や環境修復など、さまざまな用途があります .
タンパク質研究
これは、ヒヨコの卵管プロゲステロン受容体サブユニットの架橋に使用されます . これは、ホルモン研究において重要な受容体の構造と機能を理解するのに役立ちます .
膜タンパク質研究
この化合物は、膜タンパク質の架橋に使用されます . これは、さまざまな生物学的プロセスにおいて重要な役割を果たす膜タンパク質の構造と機能を研究するのに役立ちます .
ヘモグロビン研究
3,3'-ジチオプロピオンイミデートジヒドロクロリドジメチルは、ヘモグロビンの架橋に使用されます . これは、血液中の酸素を運ぶタンパク質であるヘモグロビンの構造と機能を理解するのに役立ちます .
作用機序
Target of Action
Dimethyl 3,3’-dithiopropionimidate dihydrochloride (DTBP) primarily targets amine groups on proteins. It is a bifunctional cross-linking reagent that reacts with primary amines, typically found on lysine residues and the N-terminus of proteins . This targeting is crucial for studying protein-protein interactions and stabilizing protein complexes.
Mode of Action
DTBP contains imidoester groups that react with amine groups to form amidine bonds. The central disulfide bond in DTBP can be cleaved under reducing conditions, making it a cleavable cross-linker . This property allows for the reversible cross-linking of proteins, facilitating the study of dynamic protein interactions . The reaction with amine groups results in the formation of stable amidine linkages, preserving the positive charge of the original amine groups .
Biochemical Pathways
The primary biochemical pathway affected by DTBP is the cross-linking of proteins . This cross-linking can stabilize protein complexes and facilitate the identification of protein-protein interactions. The cleavable nature of DTBP allows for the subsequent analysis of these interactions under reducing conditions, providing insights into the dynamic nature of protein complexes .
Pharmacokinetics
Its solubility in water and various organic solvents (eg, chloroform, DMF, acetone) ensures its effective use in different experimental conditions . The stability of DTBP at 2-8°C and its susceptibility to hydrolysis at neutral pH are important for its storage and handling .
Result of Action
The molecular effect of DTBP’s action is the formation of stable amidine bonds between protein molecules, leading to the cross-linking of proteins . This cross-linking can stabilize protein complexes, making them easier to study. At the cellular level, this can help in understanding the interactions and functions of various proteins within a cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of reducing agents significantly influence the action of DTBP. The reagent is readily hydrolyzed at neutral pH, so it is often used in slightly acidic conditions to prevent premature hydrolysis . Reducing agents can cleave the disulfide bond in DTBP, reversing the cross-linking and allowing for the analysis of protein interactions . Proper storage at 2-8°C is essential to maintain its stability and efficacy .
Safety and Hazards
将来の方向性
DTBP has been used in the synthesis of glutathione-sensitive cross-linked polyethylenimine gene vector and the preparation of cyclodextrin-containing polymers designed for gene delivery . It has also been used in the crosslinking of chick oviduct progesterone-receptor subunits . These applications suggest that DTBP could have future uses in gene delivery and receptor studies.
生化学分析
Biochemical Properties
Dimethyl 3,3’-dithiopropionimidate dihydrochloride plays a crucial role in biochemical reactions as a crosslinking reagent. It interacts with primary amines on proteins and other biomolecules, forming stable amidine bonds. This crosslinking ability is particularly useful in studying protein complexes and interactions. For example, it has been used to crosslink chick oviduct progesterone-receptor subunits . The compound’s thiol-cleavable nature allows for reversible crosslinking, which is advantageous in various experimental setups.
Cellular Effects
Dimethyl 3,3’-dithiopropionimidate dihydrochloride affects various cellular processes by crosslinking membrane proteins and other cellular components. It penetrates intact human erythrocytes and cross-links membrane proteins to hemoglobin as well as to each other . This crosslinking can influence cell signaling pathways, gene expression, and cellular metabolism by stabilizing protein complexes and preventing their dissociation.
Molecular Mechanism
The molecular mechanism of Dimethyl 3,3’-dithiopropionimidate dihydrochloride involves its reaction with primary amines in the pH range of 7.0-10.0 to form amidine bonds . The compound contains an amine-reactive imidoester at each end of an 8-atom spacer arm, which facilitates the crosslinking of proteins and other biomolecules . The disulfide linkage in the compound is cleavable by mild reduction, allowing for reversible crosslinking.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 3,3’-dithiopropionimidate dihydrochloride can change over time due to its stability and degradation. The compound is readily hydrolyzed at neutral pH, which can affect its crosslinking efficiency . Long-term effects on cellular function have been observed in in vitro studies, where the crosslinked complexes were analyzed by sodium dodecyl sulfate polyacrylamide gel electrophoresis .
Dosage Effects in Animal Models
The effects of Dimethyl 3,3’-dithiopropionimidate dihydrochloride vary with different dosages in animal models. At lower doses, it effectively crosslinks proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects due to excessive crosslinking and disruption of cellular functions .
Metabolic Pathways
Dimethyl 3,3’-dithiopropionimidate dihydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. Its crosslinking activity can affect metabolic flux and metabolite levels by stabilizing enzyme complexes and preventing their dissociation . The compound’s thiol-cleavable nature allows for controlled crosslinking and subsequent release of the crosslinked products.
Transport and Distribution
Within cells and tissues, Dimethyl 3,3’-dithiopropionimidate dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its membrane-permeable nature allows it to penetrate cells and crosslink intracellular proteins . The compound’s distribution can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
Dimethyl 3,3’-dithiopropionimidate dihydrochloride exhibits subcellular localization that influences its activity and function. It can target specific compartments or organelles through post-translational modifications and targeting signals . The compound’s ability to crosslink membrane proteins and other cellular components can affect their localization and function within the cell.
特性
IUPAC Name |
methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXWTVHCRPVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCSSCCC(=N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38285-78-8 (di-HCl) | |
| Record name | Dimethyl dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50974489 | |
| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38285-78-8, 59012-54-3 | |
| Record name | Propanimidic acid, 3,3'-dithiobis-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3,3'-dithiobispropionimidatedihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL DITHIOBISPROPIONIMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HQL47BOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethyl 3,3'-dithiobispropionimidate dihydrochloride (DTBP) contribute to the stability of Complex Coacervate Core Micelles (C3Ms)?
A1: DTBP acts as a reversible crosslinking agent within the core of C3Ms. [] It achieves this by forming disulfide bonds specifically between the amine groups present on the quaternized poly(2-vinylpyridine) (QP2VP) chains within the micelle core. This crosslinking strategy enhances the structural integrity of the C3Ms, making them more resistant to changes in ionic strength and pH compared to their non-crosslinked counterparts. []
Q2: What makes the crosslinking strategy employed with DTBP particularly advantageous for applications like controlled release formulations?
A2: The reversibility of the disulfide bonds formed by DTBP is key. [] These bonds can be cleaved through the introduction of a reducing agent. This allows for a controlled disassembly of the C3Ms, making them particularly attractive for applications such as controlled release drug delivery systems. This controlled release mechanism is triggered by the specific environmental conditions that promote disulfide bond reduction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















